5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
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Overview
Description
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H18Cl2F2O4 and a molecular weight of 539.367 g/mol . This compound is part of the chromenone family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is unique due to the presence of both chloro and fluoro substituents on the benzyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C29H18Cl2F2O4 |
---|---|
Molecular Weight |
539.3 g/mol |
IUPAC Name |
5,7-bis[(2-chloro-6-fluorophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H18Cl2F2O4/c30-21-8-4-10-23(32)19(21)15-35-18-12-27(36-16-20-22(31)9-5-11-24(20)33)29-25(34)14-26(37-28(29)13-18)17-6-2-1-3-7-17/h1-14H,15-16H2 |
InChI Key |
LPUXQDUXOABMFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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